Vasoactive Intestinal Peptide: A Comprehensive Technical Guide on its Structure, Sequence, and Function
Vasoactive Intestinal Peptide: A Comprehensive Technical Guide on its Structure, Sequence, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a multitude of physiological processes.[1][2] As a member of the glucagon/secretin superfamily, it exerts its effects by binding to two high-affinity G protein-coupled receptors, VPAC1 and VPAC2.[1][3] This technical guide provides an in-depth overview of the structure and amino acid sequence of human VIP, its biosynthesis from the precursor prepro-VIP, and the primary signaling cascades it initiates. Detailed experimental protocols for the quantification of VIP and the characterization of its signaling pathways are also presented to facilitate further research and drug development efforts targeting this important neuropeptide.
Structure and Amino Acid Sequence of Vasoactive Intestinal Peptide
Vasoactive Intestinal Peptide is a linear polypeptide characterized by a specific 28-amino acid sequence.[1][2] The primary structure of human VIP is highly conserved across several species, including porcine and rat.[4] The peptide features a helical conformation, particularly in a membrane-mimicking environment, which is crucial for its interaction with its receptors.[4][5]
Amino Acid Sequence
The sequence of human Vasoactive Intestinal Peptide is detailed below. The C-terminus of the mature peptide is amidated, a common post-translational modification for many neuropeptides.[4]
| Property | Details |
| Full Name | Vasoactive Intestinal Peptide |
| Abbreviation | VIP |
| Number of Amino Acids | 28 |
| Amino Acid Sequence (Three-Letter Code) | His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2 |
| Amino Acid Sequence (One-Letter Code) | HSDAVFTDNYTRLRKQMAVKKYLNSILN-NH2 |
| UniProt Accession Number | P01282 |
| Molecular Formula | C147H238N44O42S |
| Molecular Weight | 3325.80 Da |
Biosynthesis and Processing of Prepro-VIP
VIP is synthesized from a larger precursor protein called prepro-VIP.[4] The human prepro-VIP is a 170-amino acid protein.[4] The processing of this precursor is a multi-step process involving enzymatic cleavage to yield the mature VIP and other biologically active peptides, such as Peptide Histidine Methionine (PHM).[4]
The processing of prepro-VIP can vary between tissues, leading to different profiles of resulting peptides.[6] The initial cleavage of the signal peptide from prepro-VIP results in pro-VIP.[4] Pro-VIP is then further processed by prohormone convertases to generate several peptides, including PHM and VIP.[4] The final step in the maturation of VIP and PHM involves the amidation of their C-terminus.[4]
Signaling Pathways
VIP exerts its biological effects by binding to two subtypes of G protein-coupled receptors: VPAC1 and VPAC2.[3] Both receptors are primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression.[1]
While the Gs-cAMP-PKA pathway is the canonical signaling route for VIP, evidence suggests that under certain conditions, VIP receptors can also couple to other G proteins, such as Gq or Gi, to activate alternative signaling pathways like the phospholipase C (PLC) pathway.[3][8]
Quantitative Data
The interaction of VIP with its receptors and its subsequent biological activity can be quantified. The following table summarizes key quantitative parameters. It is important to note that these values can vary depending on the specific cell type, tissue, and experimental conditions used.
| Parameter | Receptor | Ligand | Value (EC50/Kd) | Cell Line/Tissue |
| Binding Affinity (Kd) | Human VPAC1 | VIP | ~0.5 - 5 nM | Transfected Cells |
| Binding Affinity (Kd) | Human VPAC2 | VIP | ~0.5 - 5 nM | Transfected Cells |
| Potency (EC50) for cAMP Accumulation | Human VPAC1 | VIP | ~0.1 - 1 nM | Transfected Cells[9] |
| Potency (EC50) for cAMP Accumulation | Human VPAC2 | VIP | ~0.1 - 0.8 nM | Transfected Cells[9] |
Experimental Protocols
Quantification of VIP using Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive method for quantifying VIP levels in biological samples like plasma.[10][11]
Principle: This is a competitive binding assay where unlabeled VIP in the sample competes with a fixed amount of radiolabeled VIP (e.g., ¹²⁵I-VIP) for binding to a limited number of anti-VIP antibodies.[12][13] The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled VIP in the sample.[12][13]
Detailed Methodology:
-
Preparation of Standards and Samples:
-
Prepare a series of VIP standards of known concentrations by serially diluting a stock solution.[13][14]
-
Collect plasma samples in tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation, and keep them on ice.[15] Centrifuge at 4°C to separate the plasma and store at -80°C until use.
-
-
Assay Procedure:
-
Pipette standards, controls, and samples into respective tubes.[14]
-
Add a specific dilution of the anti-VIP antibody to all tubes except the non-specific binding (NSB) tubes.[13]
-
Incubate for 24 hours at 4°C to allow for the binding of VIP to the antibody.[13]
-
Add a fixed amount of ¹²⁵I-labeled VIP to all tubes and incubate for another 24 hours at 4°C.[13]
-
-
Separation of Bound and Free VIP:
-
Add a second antibody (e.g., goat anti-rabbit IgG) and polyethylene (B3416737) glycol (PEG) to precipitate the primary antibody-antigen complexes.[12][13]
-
Incubate for 30-60 minutes at 4°C.[13]
-
Centrifuge the tubes to pellet the precipitate.[13]
-
-
Measurement and Data Analysis:
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of the VIP standards.
-
Determine the concentration of VIP in the samples by interpolating their corresponding bound radioactivity from the standard curve.
-
Quantification of VIP using Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another common method for the quantification of VIP, offering a non-radioactive alternative to RIA.
Principle: A competitive ELISA format is typically used.[16] VIP in the sample competes with a known amount of biotinylated VIP for binding to a limited number of anti-VIP antibodies coated on a microplate. The amount of bound biotinylated VIP is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.[16] The color intensity is inversely proportional to the amount of VIP in the sample.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare all reagents, including standards, samples, and working solutions of biotinylated VIP and streptavidin-HRP, according to the manufacturer's instructions.[16]
-
-
Assay Procedure:
-
Add standards, controls, and samples to the wells of the anti-VIP antibody-coated microplate.[16]
-
Add a fixed amount of biotinylated VIP to each well and incubate to allow for competitive binding.[16]
-
Wash the plate to remove unbound reagents.[16]
-
Add streptavidin-HRP conjugate to each well and incubate.[16]
-
Wash the plate again to remove unbound conjugate.[16]
-
-
Detection and Measurement:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the VIP standards.
-
Calculate the concentration of VIP in the samples from the standard curve.
-
cAMP Accumulation Assay
This assay is used to determine the functional activity of VIP and its analogs by measuring the intracellular accumulation of cAMP in response to receptor activation.[9]
Principle: Cells expressing VPAC receptors are treated with VIP. The activation of the Gs-coupled receptors leads to the production of cAMP by adenylyl cyclase.[17] The accumulated cAMP is then quantified, typically using a competitive immunoassay (e.g., HTRF or ELISA-based) or a bioluminescent assay.[18][19][20]
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture cells stably or transiently expressing VPAC1 or VPAC2 receptors.
-
Seed the cells into a 96-well plate and allow them to attach overnight.[9]
-
-
Assay Procedure:
-
Cell Lysis and cAMP Quantification:
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the VIP concentration.
-
Determine the EC50 value, which represents the concentration of VIP that elicits a half-maximal response.[9]
-
Conclusion
This technical guide has provided a detailed overview of the structure, amino acid sequence, and signaling mechanisms of Vasoactive Intestinal Peptide. The inclusion of quantitative data and comprehensive experimental protocols offers a valuable resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development. A thorough understanding of VIP's molecular and cellular biology is essential for the exploration of its therapeutic potential in various pathological conditions.
References
- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. rcsb.org [rcsb.org]
- 6. Characterization of a novel prepro VIP derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Radioimmunoassay of vasoactive intestinal polypeptide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasoactive intestinal peptide: quantification by radioimmunoassay in isolated cells, mucosa, and muscle of the hamster intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diasource-diagnostics.com [diasource-diagnostics.com]
- 13. ibl-america.com [ibl-america.com]
- 14. manuals.plus [manuals.plus]
- 15. Test Entry - Detail [pathwesttd.health.wa.gov.au]
- 16. demeditec.com [demeditec.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. cAMP-Glo™ Assay Protocol [promega.com]
- 20. m.youtube.com [m.youtube.com]
